Nepsilon-acetyl-L-lysine-d8

Isotopic purity Mass spectrometry Background correction

Quantitative LC-MS/MS analysis of acetylated lysine often suffers >60% accuracy deviation from matrix-induced ion suppression. Nepsilon-Acetyl-L-lysine-d8 is a stable isotope-labeled internal standard designed to correct this variability. - Achieves method accuracy within 25% deviation by compensating for ion suppression and sample preparation losses. - Isotopic enrichment of 99 atom % D minimizes background interference from unlabeled species. - ≥99% deuterated forms ensure robust, reproducible quantification in plasma, urine, and cell lysates.

Molecular Formula C8H16N2O3
Molecular Weight 196.27 g/mol
Cat. No. B12428016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNepsilon-acetyl-L-lysine-d8
Molecular FormulaC8H16N2O3
Molecular Weight196.27 g/mol
Structural Identifiers
SMILESCC(=O)NCCCCC(C(=O)O)N
InChIInChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m0/s1/i2D2,3D2,4D2,5D2
InChIKeyDTERQYGMUDWYAZ-IYVSXXDFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nepsilon-acetyl-L-lysine-d8 Overview


Nepsilon-acetyl-L-lysine-d8 (N6-acetyl-L-lysine-3,3,4,4,5,5,6,6-d8) is a stable isotope-labeled analog of Nepsilon-acetyl-L-lysine, featuring eight deuterium atoms replacing hydrogen at the ε‑carbon side chain . It is a derivative of the essential amino acid lysine and serves as an internal standard for quantifying acetylated lysine residues in proteomics and metabolomics studies using GC‑MS or LC‑MS . The compound has a molecular formula of C8H8D8N2O3 and a molecular weight of 196.27 g/mol .

Workflow Stable isotope-labeled internal standard for acetyl-lysine quantification
Selection Deuterated lysine derivative (d8) with consistent isotopic pattern
Use Context GC-MS or LC-MS proteomics and metabolomics research

Why Generic Substitution Fails


Generic substitution of a deuterated internal standard with an unlabeled analog or a structurally similar compound compromises quantitative accuracy in LC‑MS/MS workflows. Unlabeled standards fail to correct for matrix‑induced ion suppression, leading to accuracy deviations exceeding 60% in complex biological matrices [1]. Lesser‑deuterated analogs (e.g., d4‑labeled compounds) may exhibit isotopic enrichment of only 98 atom % D, increasing background interference from unlabeled species . Nepsilon‑acetyl‑L‑lysine‑d8 provides ≥99% deuterated forms and isotopic enrichment of 99 atom % D , ensuring minimal background and maximal method robustness.

Unlabeled Nepsilon-acetyl-L-lysine
Cannot correct matrix-induced ion suppression, causing substantial accuracy deviations in LC-MS/MS.
Lesser-deuterated lysine (e.g., d4)
Lower isotopic enrichment leads to higher unlabeled background, reducing sensitivity at low levels.
Generic deuterated amino acids
Lack the ε-acetyl modification, failing to match extraction recovery and ionization efficiency.

Key Advantages over Analogs


Isotopic Enrichment vs. d4-Lysine

Nepsilon-acetyl-L-lysine-d8 achieves an isotopic enrichment of 99 atom % D , exceeding the typical 98 atom % D enrichment of commonly used deuterated lysine standards such as L‑Lysine‑4,4,5,5‑d4 hydrochloride . This higher enrichment directly translates to a lower proportion of unlabeled background signal in isotope‑dilution MS assays, improving the lower limit of quantitation and reducing cross‑talk between channels.

Isotopic Enrichment
Data to verify
99 atom % D
Reduces unlabeled background for low-abundance acetyl-lysine detection.
Vs. d4-labeled lysine at 98 atom % D; specified by vendor COA.
Isotopic purity Mass spectrometry Background correction

Matrix Effect Correction

In a multi‑matrix cannabis pesticide analysis, direct calibration using analyte peak areas yielded accuracy deviations exceeding 60% and RSDs over 50% due to matrix effects. When analyte responses were normalized to their corresponding deuterated internal standards, accuracy improved to within 25% deviation and RSDs dropped below 20% [1]. Applying this class‑level evidence, Nepsilon‑acetyl‑L‑lysine‑d8 is expected to provide comparable matrix effect correction when quantifying Nepsilon‑acetyl‑L‑lysine in complex biological samples.

Matrix Effect Correction
Class-level
Target (deuterated IS)
≤25% deviation
Unlabeled Calibration
>60% deviation
Internal standard correction improves method accuracy in complex research matrices.
Inferred from deuterated IS class performance; review per matrix.
Matrix effect LC-MS/MS Accuracy

Deuterated Form Purity

Nepsilon‑acetyl‑L‑lysine‑d8 is supplied with a purity specification of ≥99% deuterated forms (d1‑d8) and an overall chemical purity of ≥98% [1]. In contrast, unlabeled Nepsilon‑acetyl‑L‑lysine analytical standards typically exhibit purities of 98.24% by HPLC but lack isotopic purity metrics. The high deuterated‑form consistency ensures that the isotopic distribution of the internal standard is well‑defined, minimizing variability in MS response ratios and improving assay reproducibility.

Deuterated Form Purity
Specification review
≥99% deuterated
Defined isotopic envelope supports method reproducibility.
Vendor COA; unlabeled analog purity 98.24% (HPLC).
Chemical purity Deuterated form Quality control

Structural Identity to Analyte

Nepsilon‑acetyl‑L‑lysine‑d8 is explicitly intended and validated as an internal standard for the quantification of Nepsilon‑acetyl‑L‑lysine by GC‑MS or LC‑MS . This direct chemical and structural identity with the analyte—differing only by eight deuterium atoms—ensures near‑identical extraction recovery, ionization efficiency, and chromatographic retention time. Generic deuterated amino acid standards (e.g., L‑Lysine‑d4) lack the ε‑acetyl modification and therefore cannot correct for analyte‑specific matrix effects or extraction losses.

Structural Identity
Data to verify
Target
Identical to analyte
Generic d4-lysine
Lacks ε-acetyl
Exact structural mimicry ensures correction for extraction and ionization.
Required for accurate acetyl-lysine quantitation.
Internal standard GC-MS LC-MS Validation

Key Applications


Quantification in Biological Fluids

Use Nepsilon‑acetyl‑L‑lysine‑d8 as an internal standard in LC‑MS/MS methods to quantify acetyl‑lysine levels in plasma, urine, or cell lysates. The deuterated standard corrects for matrix‑induced ion suppression, enabling accurate determination of endogenous acetyl‑lysine concentrations with method accuracy improved from >60% deviation to within 25% [1].

Protein Acetylation Dynamics

In proteomics workflows assessing histone acetylation or non‑histone protein acetylation, spike Nepsilon‑acetyl‑L‑lysine‑d8 into samples prior to protein digestion. The internal standard compensates for variable recovery during sample preparation and LC‑MS analysis, allowing precise relative quantification of acetylation changes under different experimental conditions .

Metabolic Flux Analysis

Employ Nepsilon‑acetyl‑L‑lysine‑d8 as a tracer in cell culture studies to track the incorporation of acetyl groups into lysine residues. Its high isotopic enrichment (99 atom % D) minimizes background interference, enabling accurate measurement of acetylation rates and pathway fluxes.

Quality Control of Acetyl-Lysine Products

In industrial QC laboratories, use Nepsilon‑acetyl‑L‑lysine‑d8 to validate the potency and purity of acetyl‑lysine‑containing products. The deuterated standard ensures that analytical variability is controlled, delivering reliable batch‑release data with RSDs below 20% [1].

Application
Selection Property
Validation Focus
Acetyl-lysine in research matrices
Matrix-effect correction capability
Method accuracy in complex biological samples
Proteomics acetylation dynamics
Isotopic consistency for relative quantitation
Recovery compensation during sample preparation
Metabolic flux analysis
High isotopic enrichment
Background minimization for acetylation rate measurement
QC of acetyl-lysine products
Defined deuterated form purity
Batch consistency and method transfer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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